![molecular formula C17H20F3N5O2S B2779217 N,N-dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1788543-08-7](/img/structure/B2779217.png)
N,N-dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
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Overview
Description
The compound is an amine with a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyridazine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the trifluoromethyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications
- Notably, the method is environmentally friendly, requiring only minimal catalyst loading (0.2 equiv. for Fischer indole synthesis). For 1H-tetrazole formation, the reaction can be carried out under a solvent-free environment .
- These simulations provide valuable insights into the behavior of ILs at the molecular level, aiding in understanding their stability and reactivity .
- Understanding the binding energy helps predict the compound’s interactions with other molecules and provides insights into its chemical behavior .
- These studies contribute to our understanding of the compound’s reactivity and potential applications .
Ionic Liquids as Catalysts:
Molecular Dynamics Simulations:
Binding Energy Calculations:
Radical Fragmentation Studies:
Energetic Materials Development:
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the piperazine ring suggests potential activity in the central nervous system, as many drugs with this structure have psychoactive properties .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-5-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2S/c1-23(2)16-11-14(12-21-22-16)24-7-9-25(10-8-24)28(26,27)15-5-3-13(4-6-15)17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJQNWJGRIVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine |
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